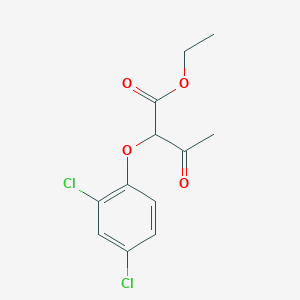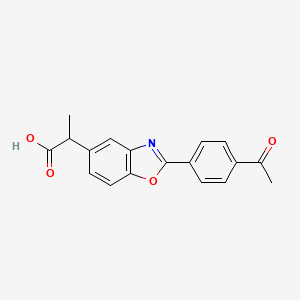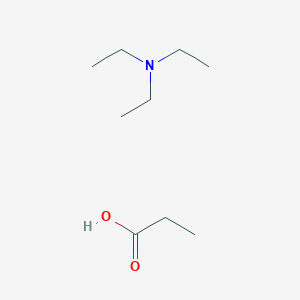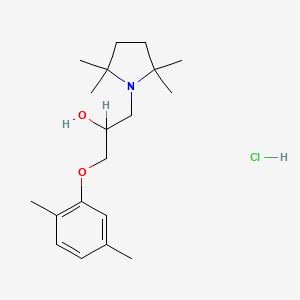
4-(1,3-Dithian-2-yl)-alpha-methylbenzeneacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Dithian-2-yl)-alpha-methylbenzeneacetic acid is an organic compound that features a benzene ring substituted with a 1,3-dithiane group and an alpha-methylbenzeneacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Dithian-2-yl)-alpha-methylbenzeneacetic acid typically involves the formation of the 1,3-dithiane ring followed by its attachment to the benzeneacetic acid moiety. One common method involves the reaction of a benzeneacetic acid derivative with 1,3-propanedithiol in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the dithiane ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(1,3-Dithian-2-yl)-alpha-methylbenzeneacetic acid can undergo various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The dithiane ring can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation, sulfuric acid as catalyst.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Nitro derivatives, halogenated derivatives.
Applications De Recherche Scientifique
4-(1,3-Dithian-2-yl)-alpha-methylbenzeneacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and natural product synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(1,3-Dithian-2-yl)-alpha-methylbenzeneacetic acid involves its interaction with specific molecular targets. The dithiane ring can act as a protecting group for carbonyl compounds, allowing selective reactions to occur at other sites. Additionally, the compound’s ability to undergo various chemical transformations makes it a versatile intermediate in synthetic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1,3-Dithiane: A simpler compound with a similar dithiane ring structure.
4-(1,3-Dithian-2-yl)benzoic acid: Similar structure but with a benzoic acid moiety instead of benzeneacetic acid.
2-(1,3-Dithian-2-yl)indole: Contains a dithiane ring attached to an indole moiety.
Uniqueness: 4-(1,3-Dithian-2-yl)-alpha-methylbenzeneacetic acid is unique due to the presence of both the dithiane ring and the alpha-methylbenzeneacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
43153-06-6 |
|---|---|
Formule moléculaire |
C13H16O2S2 |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
2-[4-(1,3-dithian-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H16O2S2/c1-9(12(14)15)10-3-5-11(6-4-10)13-16-7-2-8-17-13/h3-6,9,13H,2,7-8H2,1H3,(H,14,15) |
Clé InChI |
DNPGTDLVZYNMOG-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)C2SCCCS2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


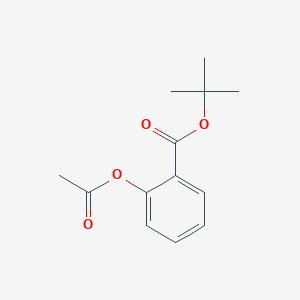

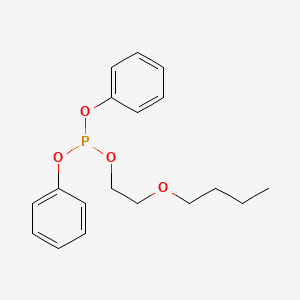
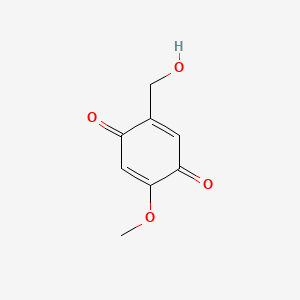
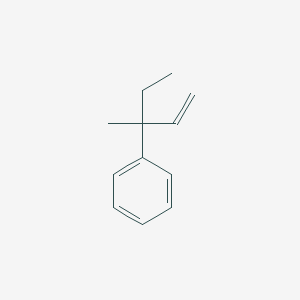
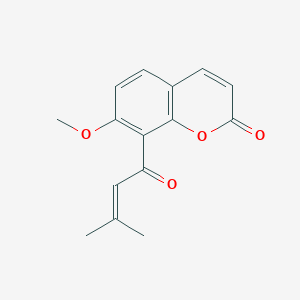
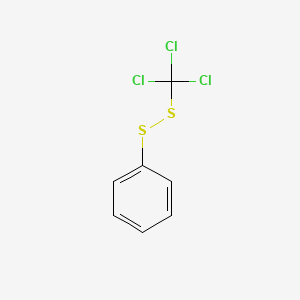
![2,2'-({3-[(2-Hydroxyethyl)amino]propyl}azanediyl)di(ethan-1-ol)](/img/structure/B14654615.png)
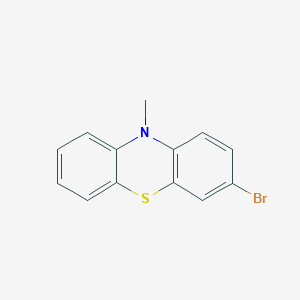
![5,7-Dihydroxy-1,6-dihydropyrrolo[2,3-d]pyridazine-2-carboxylic acid](/img/structure/B14654631.png)
